molecular formula C12H10Br2 B1307394 1,2-Bis(bromomethyl)naphthalene CAS No. 59882-98-3

1,2-Bis(bromomethyl)naphthalene

Cat. No. B1307394
CAS RN: 59882-98-3
M. Wt: 314.01 g/mol
InChI Key: FONHMGXRXCPGMD-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)naphthalene is a chemical compound that is part of the bis-halomethylated naphthalenes family. It is characterized by the presence of two bromomethyl groups attached to a naphthalene ring system. This compound is of interest due to its potential applications in organic synthesis, particularly in the formation of complex organic molecules and materials with unique properties.

Synthesis Analysis

The synthesis of 1,2-Bis(bromomethyl)naphthalene derivatives can be achieved through various methods. For instance, the preparation of naphthalene-1,8-diylbis(diphenylmethylium) dication, a related compound, is accomplished under anhydrous conditions starting from 1,8-dibromonaphthalene, which suggests that similar brominated naphthalenes can be synthesized using appropriate precursors and conditions . Additionally, the synthesis of [7-(Fluoromethyl)-2-naphthyl]methanol from 2,7-bis(bromomethyl)naphthalene through halogen exchange followed by hydrolysis indicates the versatility of bromomethylated naphthalenes in chemical transformations .

Molecular Structure Analysis

The molecular structure of 1,2-Bis(bromomethyl)naphthalene and its derivatives is influenced by the presence of bromomethyl groups. These groups can participate in various interactions, such as C-Br...Br contacts and C-H...Br hydrogen bonds, which play a crucial role in the crystal packing of these compounds . The molecular structure can also be modified to create chiral, atropisomeric proton sponges, as seen in the synthesis of binaphthyl substituted 1,8-bis(dimethylamino)naphthalenes .

Chemical Reactions Analysis

1,2-Bis(bromomethyl)naphthalene is reactive and can participate in a range of chemical reactions. For example, it can act as a precursor in the two-photon chemistry leading to the generation of acenaphthene through intramolecular CC bond formation . It also exhibits unique behavior as a highly active organic DNA crosslinking molecule, suggesting its potential in biomedical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-Bis(bromomethyl)naphthalene derivatives are influenced by the substituents attached to the naphthalene core. The electron-withdrawing nature of the bromine atoms and the substitution patterns significantly affect the activity of the molecule, as demonstrated by the unique crosslinking activity of 2,6-bis(bromomethyl)naphthalene on DNA . The basicity of related compounds, such as proton sponges, is determined by the polar effect of ortho-substituents and the buttressing effect, which is a combination of steric interactions .

Scientific Research Applications

  • Organic Synthesis

    • Summary of Application : “1,2-Bis(bromomethyl)naphthalene” is often used as a starting material in various organic synthesis processes .
    • Methods of Application : It can be used in the synthesis of other organic compounds. For example, it can be employed in the synthesis of 2-(fluoromethyl)naphthalene, 2-naphthylmethyl azide, 2-naphthalenecarboxaldehyde, diselenide, bis(2-naphthalenylmethyl), and 1H-1,2,3-triazole, 4,4′-(1,4-phenylene)bis[1-(2-naphthalenylmethyl)] .
  • Pharmaceutical Research

    • Summary of Application : “1,2-Bis(bromomethyl)naphthalene” is used as an intermediate in pharmaceutical research .
  • Agrochemicals

    • Summary of Application : “1,2-Bis(bromomethyl)naphthalene” is used as an intermediate in the production of agrochemicals .
  • Dyestuff

    • Summary of Application : “1,2-Bis(bromomethyl)naphthalene” is used as an intermediate in the production of dyestuff .
  • Material Science

    • Summary of Application : “1,2-Bis(bromomethyl)naphthalene” is used as an intermediate in the production of various materials .
  • Chemical Industry

    • Summary of Application : “1,2-Bis(bromomethyl)naphthalene” is used as an intermediate in the chemical industry .

Safety And Hazards

1,2-Bis(bromomethyl)naphthalene is considered hazardous. It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

1,2-bis(bromomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONHMGXRXCPGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392171
Record name 1,2-bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(bromomethyl)naphthalene

CAS RN

59882-98-3
Record name 1,2-bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-BIS(BROMOMETHYL)NAPHTHALENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
Y Nishiyama, H Kawabata, A Kobayashi, T Nishino… - Tetrahedron letters, 2005 - Elsevier
A new method for the reductive debromination of 1,2-bis(bromomethyl)arenes has been developed. The treatment of 1,2-bis(bromomethyl)benzene with tetrakis(dimethylamino)…
Number of citations: 23 www.sciencedirect.com
JTR Liddon, JA Rossi-Ashton, RJK Taylor… - Organic …, 2018 - ACS Publications
Unfunctionalized indoles can be directly converted into 3,3′-spirocyclic indolenines and indolines upon reaction with electrophilic dihalides in the presence of t-BuOK/BEt 3 . This …
Number of citations: 36 pubs.acs.org
F Foubelo, D Garcia, B Moreno, M Yus - Tetrahedron letters, 2007 - Elsevier
The lithiation of phthalan derivatives 4, 9 and 12 with an excess of lithium in the presence of a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) in THF at −78C gives dianionic …
Number of citations: 8 www.sciencedirect.com
SR Ramisetti, JO Oña-Ruales, SA Wise… - Polycyclic Aromatic …, 2017 - Taylor & Francis
ABSTRACT An efficient synthesis of potentially carcinogenic dibenzo [a, l] tetracene 1 and dibenzo [a, j] tetracene 2 has been developed and the synthetic standards were used to …
Number of citations: 8 www.tandfonline.com
H Firouzabadi - 1974 - search.proquest.com
The chemistry of cyclobutadiene and its derivatives has long held the interest of organic chemists. Cyclobutadiene is the simplest of the series of fully conjugated cyclic polyenes having …
Number of citations: 2 search.proquest.com
TN Pattabiraman, WB Lawson - Journal of Biological Chemistry, 1972 - ASBMB
The binding site of α-chymotrypsin (EC 3.4.4.5) has been "mapped" to identify areas displaying steric hindrance to binding and areas of polar environment. Of the five isomeric methyl …
Number of citations: 24 www.jbc.org
Y Liang - 1993 - search.proquest.com
Stabilization of reactive quinodimethane species and activation of polyarenes through coordination to organoruthenium cations has been studied in this work. Reaction of (2, 2)(9, 10) …
Number of citations: 0 search.proquest.com
S Ohkawa, B DiGiacomo, DL Larson… - Journal of medicinal …, 1997 - ACS Publications
A series consisting of spiroindanyl (5−7), benzospiroindanyl (8−10), and spiroperinaphthyl (11) derivatives of naltrexone and oxymorphone were synthesized in order to investigate the …
Number of citations: 27 pubs.acs.org
WE Cravey - 1978 - uh-ir.tdl.org
A general two step synthesis of fused, ring naphthalenes is described. This synthetic route includes the Diels-Alder addition of benzyne to a 1,2-dimethylenecycloalkane or a 1-…
Number of citations: 2 uh-ir.tdl.org
M Schüttel - 2023 - infoscience.epfl.ch
Macrocycles have raised much interest in the pharmaceutical industry due to their ability to bind challenging targets while often still being able to cross membranes to reach intracellular …
Number of citations: 0 infoscience.epfl.ch

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